cis-Rubixanthin
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Overview
Description
cis-Rubixanthin: is a naturally occurring carotenoid pigment found in various fruits and flowers. It is a member of the xanthophyll family, which are oxygen-containing carotenoids. The compound is known for its vibrant red-orange color and is often used as a natural colorant in food and cosmetics. Its chemical formula is C40H56O, and it has a molecular weight of 552.87204 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Rubixanthin typically involves the isomerization of all-trans-Rubixanthin. This can be achieved through exposure to light or heat, which facilitates the transformation of the trans double bonds to cis configurations . The process requires careful control of reaction conditions to ensure the desired isomer is obtained.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as fruits and flowers. The extraction process includes solvent extraction followed by purification using chromatographic techniques. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: cis-Rubixanthin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of conjugated double bonds and the oxygen-containing functional groups in the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromic acid (H2CrO4) can be used to oxidize this compound, leading to the formation of epoxides and other oxygenated derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the carbonyl groups in this compound to alcohols.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound. These derivatives often exhibit different colors and properties, making them useful in various applications .
Scientific Research Applications
cis-Rubixanthin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of carotenoids and their derivatives in various chemical reactions.
Biology: Investigated for its role in photosynthesis and photoprotection in plants. It is also studied for its antioxidant properties and potential health benefits.
Medicine: Explored for its potential use in preventing and treating diseases related to oxidative stress, such as cancer and cardiovascular diseases.
Industry: Used as a natural colorant in food, cosmetics, and pharmaceuticals. .
Mechanism of Action
The mechanism of action of cis-Rubixanthin involves its ability to quench singlet oxygen and other reactive oxygen species (ROS). This antioxidant activity is attributed to the presence of conjugated double bonds, which can interact with ROS and neutralize them. The compound also interacts with various molecular targets and pathways involved in oxidative stress and inflammation, contributing to its potential health benefits .
Comparison with Similar Compounds
β-Carotene: A precursor to vitamin A and a well-known antioxidant.
Lutein: Another xanthophyll with similar antioxidant properties and health benefits.
Zeaxanthin: A carotenoid found in the retina of the eye, known for its role in eye health.
Uniqueness of cis-Rubixanthin: this compound is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other carotenoids. Its vibrant red-orange color and strong antioxidant activity make it particularly valuable in various applications .
Properties
CAS No. |
29558-16-5 |
---|---|
Molecular Formula |
C40H56O |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H56O/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-28-39-37(8)29-38(41)30-40(39,9)10/h11-12,14-19,21-28,38,41H,13,20,29-30H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,28-27+,32-18+,33-19+,34-23+,35-24+,36-26+ |
InChI Key |
ABTRFGSPYXCGMR-HNNISBQLSA-N |
Isomeric SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C |
Origin of Product |
United States |
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